4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione
Description
Properties
CAS No. |
62668-76-2 |
|---|---|
Molecular Formula |
C18H11NO4 |
Molecular Weight |
305.3 g/mol |
IUPAC Name |
4-hydroxy-3-phenyl-10H-pyrano[2,3-b]quinoline-2,5-dione |
InChI |
InChI=1S/C18H11NO4/c20-15-11-8-4-5-9-12(11)19-17-14(15)16(21)13(18(22)23-17)10-6-2-1-3-7-10/h1-9,21H,(H,19,20) |
InChI Key |
MCKWWFMHICPESU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C3=C(NC4=CC=CC=C4C3=O)OC2=O)O |
Origin of Product |
United States |
Preparation Methods
Reaction Components and Conditions
A widely reported method involves a three-component reaction of:
- Aromatic aldehydes (bearing the phenyl group for the 3-phenyl substitution),
- 4-hydroxy-1-methylquinolin-2(1H)-one (or related hydroxyquinoline derivatives),
- Meldrum’s acid or malononitrile as active methylene compounds,
catalyzed by L-proline in ethanol solvent under mild conditions.
Reaction Optimization and Yields
| Catalyst Loading (mol%) | Reaction Yield (%) | Notes |
|---|---|---|
| 5 | Low | Insufficient catalyst |
| 10 | High (optimal) | Efficient reaction progression |
| 15 | Similar to 10 | No significant improvement |
| 20 | Similar to 10 | No significant improvement |
Table 1: Effect of L-proline catalyst loading on reaction yield
Representative Reaction Scheme
- Aromatic aldehyde + 4-hydroxyquinolin-2(1H)-one + Meldrum’s acid
- Catalyzed by L-proline (10 mol%)
- Solvent: Ethanol
- Temperature: Reflux or room temperature depending on substrate
- Time: Several hours until completion
This method yields 4-aryl-6-methyl-3,4-dihydro-2H-pyrano[3,2-c]quinolin-2,5(6H)-dione derivatives, which are structurally close analogs of the target compound, with the phenyl group introduced via the aromatic aldehyde.
One-Pot Cyclization Using Chlorocarbonyl Ketenes
An alternative synthetic route involves the reaction of:
- 4-hydroxyquinolin-2(1H)-ones,
- Chlorocarbonyl ketenes,
to afford fused pyranoquinoline-2,5-dione derivatives in a one-pot process.
Reaction Features
- Short experimental time,
- Good to excellent yields,
- Mild reaction conditions,
- Avoidance of isolation of intermediates.
This method is particularly useful for preparing pyranoquinoline derivatives with various substitutions, including the 3-phenyl group, by selecting appropriate starting hydroxyquinoline derivatives.
Nucleophilic Ring-Opening and Recyclization
Recent studies have explored the reactivity of substituted pyranoquinoline-2,5-diones with carbon nucleophiles such as cyanoacetamide, leading to ring-opening and recyclization to form novel heterocyclic compounds.
Reaction Conditions
- Starting material: 4-hydroxy-6-methyl-3-nitro-2H-pyrano[3,2-c]quinoline-2,5(6H)-dione,
- Nucleophile: Cyanoacetamide,
- Solvent: Butanol,
- Base: Triethylamine (TEA),
- Heating under reflux for 4 hours.
Outcome
- Formation of pyridine-3-carbonitrile derivatives,
- High yields (~76%),
- Crystallization from acetic acid for purification.
This approach demonstrates the versatility of the pyranoquinoline scaffold for further functionalization and derivatization.
Summary Table of Preparation Methods
Detailed Research Findings
- Catalyst Efficiency: L-proline at 10 mol% is optimal for the MCR, balancing catalyst economy and reaction yield without significant improvement at higher loadings.
- Structural Confirmation: Products are confirmed by IR, NMR, and melting point analysis, showing characteristic carbonyl and aromatic signals consistent with pyranoquinoline structures.
- Reaction Mechanism: The MCR likely proceeds via initial Knoevenagel condensation between the aldehyde and Meldrum’s acid, followed by Michael addition and cyclization with the hydroxyquinoline.
- Versatility: The methods allow for substitution variation on the aromatic ring, enabling synthesis of diverse derivatives for biological and material science applications.
- Computational Support: DFT studies and spectral simulations support the structural assignments and provide insight into electronic properties relevant for further functionalization.
Chemical Reactions Analysis
Types of Reactions
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the quinoline moiety.
Common Reagents and Conditions
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydro derivatives .
Scientific Research Applications
Medicinal Chemistry
One of the most promising areas for 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is in the development of pharmaceuticals. Research indicates that compounds with similar structures exhibit anti-cancer properties, particularly through the inhibition of certain enzymes involved in tumor growth.
Case Study: Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of pyranoquinoline compounds showed significant cytotoxic effects against various cancer cell lines. The mechanism was linked to the induction of apoptosis and cell cycle arrest at the G2/M phase. This suggests that this compound could be a lead compound for further anticancer drug development .
Materials Science
In materials science, this compound has potential applications as a dye or pigment due to its vibrant color properties and stability under UV light. Its ability to absorb light in specific wavelengths makes it suitable for use in coatings and plastics.
Case Study: Photostability Testing
Research conducted on similar pyranoquinoline dyes indicated high photostability and thermal resistance when incorporated into polymer matrices. This property enhances the longevity and durability of materials used in outdoor applications .
Biochemistry Applications
The compound's structural features suggest potential utility in biochemical assays and as a fluorescent marker. The ability to fluoresce under specific conditions can facilitate cellular imaging and tracking of biological processes.
Case Study: Fluorescent Imaging
A study highlighted the use of pyranoquinoline derivatives as fluorescent probes in live-cell imaging. These probes demonstrated effective cellular uptake and low cytotoxicity, making them suitable for monitoring biological activities in real-time .
Summary Table of Applications
Mechanism of Action
The mechanism of action of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione involves its interaction with various molecular targets and pathways. The compound has been shown to inhibit key enzymes and signaling pathways involved in cell proliferation and survival. For example, it can inhibit the activity of topoisomerase enzymes, leading to DNA damage and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural and functional differences between 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione and related compounds:
Physicochemical Properties
- Lipophilicity : Alkyl-substituted analogs (e.g., 6-ethyl or 6-isopropyl) exhibit higher lipophilicity, favoring blood-brain barrier penetration . The phenyl group in the target compound balances hydrophobicity and π-π stacking capability.
- Stability : Chlorinated derivatives (e.g., 3,4-dichloro) are thermally stable but reactive toward nucleophiles, limiting their in vivo applications . The target compound’s hydroxyl and phenyl groups may improve solubility and metabolic stability.
Molecular Docking Insights
Studies on pyrano[3,2-c]quinoline metal complexes reveal strong binding to bacterial (2VF5) and fungal (3CKU) proteins via hydrogen bonding and hydrophobic interactions . The phenyl group in the target compound could strengthen binding to aromatic residues in target proteins, such as tyrosine or phenylalanine.
Biological Activity
4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione is a heterocyclic compound belonging to the pyranoquinoline family. It has garnered attention for its diverse biological activities, particularly in the fields of oncology and antimicrobial research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, synthesis methods, and relevant case studies.
| Property | Value |
|---|---|
| CAS No. | 62668-76-2 |
| Molecular Formula | C18H11NO4 |
| Molecular Weight | 305.3 g/mol |
| IUPAC Name | 4-hydroxy-3-phenyl-10H-pyrano[2,3-b]quinoline-2,5-dione |
| InChI Key | MCKWWFMHICPESU-UHFFFAOYSA-N |
The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:
- Topoisomerase Inhibition : The compound has been shown to inhibit topoisomerase enzymes, which are crucial for DNA replication and transcription. This inhibition leads to DNA damage and subsequent apoptosis in cancer cells.
- Antioxidant Activity : It exhibits antioxidant properties that help mitigate oxidative stress in cells. This activity has been evaluated through various in vitro assays .
- Antimicrobial Activity : Studies have demonstrated its effectiveness against a range of bacterial strains, highlighting its potential as an antibacterial agent. The compound shows significant inhibition zones in disk diffusion assays against pathogens like Pseudomonas aeruginosa and Staphylococcus aureus .
Synthesis Methods
The synthesis of this compound can be accomplished through several methods:
- One-Pot Multicomponent Reaction : This efficient method involves the reaction of 2-chloroquinoline-3-carbaldehyde with Wittig reagents and active methylene compounds such as benzoylacetonitrile or dimedone. The reaction proceeds through Michael addition followed by intramolecular cyclization.
- Catalyzed Reactions : Transition metals such as palladium (Pd), copper (Cu), and nickel (Ni) have been utilized as catalysts in various synthetic pathways to enhance yield and selectivity .
Anticancer Activity
Research has indicated that this compound exhibits notable anticancer properties:
- Cell Lines Tested : Various cancer cell lines have been subjected to cytotoxicity assays showing IC50 values indicating significant growth inhibition.
- Mechanisms : The compound induces apoptosis through the activation of caspases and disruption of mitochondrial membrane potential.
Antimicrobial Activity
The compound's antimicrobial properties have been evaluated against several bacterial strains:
| Bacterial Strain | Zone of Inhibition (mm) |
|---|---|
| Pseudomonas aeruginosa | 18.62 ± 0.19 |
| Staphylococcus aureus | 16.45 ± 0.15 |
| Escherichia coli | 14.75 ± 0.10 |
These results indicate that the compound possesses significant antibacterial activity compared to standard antibiotics like ciprofloxacin .
Case Studies
- Antioxidant Studies : A study comparing the antioxidant activity of the free ligand and its metal complexes revealed that while the ligand had moderate activity, its metal complexes exhibited enhanced antioxidant properties due to improved stability and reactivity .
- Anticancer Research : In vitro studies have shown that the compound can effectively induce apoptosis in breast cancer cell lines through the modulation of apoptotic pathways and cell cycle arrest mechanisms.
Q & A
Q. How can researchers optimize the synthesis of 4-Hydroxy-3-phenyl-2H-pyrano[2,3-b]quinoline-2,5(10H)-dione to improve yield and purity?
Methodological Answer: Employ statistical experimental design techniques such as factorial design or orthogonal design to systematically vary parameters like reaction temperature, solvent polarity, and catalyst concentration. For example, a 2^k factorial design can identify critical factors affecting yield, while orthogonal design minimizes experimental runs while maximizing data robustness . Chlorination and condensation steps (as described in analogous pyrano[3,2-c]quinoline syntheses) should be monitored via TLC or HPLC to track intermediate purity .
Example Table: Factors for Synthesis Optimization
| Factor | Level 1 | Level 2 |
|---|---|---|
| Temperature (°C) | 80 | 110 |
| Catalyst (mol%) | 5 | 10 |
| Reaction Time (h) | 6 | 12 |
Q. What spectroscopic and analytical techniques are essential for characterizing the structure of this compound?
Methodological Answer: Combine elemental analysis (C, H, N) with advanced spectroscopic methods:
- NMR : Use H and C NMR to confirm substitution patterns and hydrogen bonding of the hydroxyl group.
- IR Spectroscopy : Identify carbonyl (C=O) and hydroxyl (O-H) stretching vibrations.
- Mass Spectrometry (HRMS) : Confirm molecular ion peaks and fragmentation pathways .
- X-ray Crystallography : Resolve crystal structure for absolute stereochemical confirmation if single crystals are obtainable .
Advanced Research Questions
Q. How can computational methods be integrated with experimental design to predict reaction pathways for synthesizing derivatives of this compound?
Methodological Answer: Use quantum chemical calculations (e.g., DFT) to model reaction mechanisms and transition states. Tools like COMSOL Multiphysics or Gaussian software can simulate energy profiles for chlorination or heteroannulation steps. Combine this with machine learning to prioritize reaction conditions (e.g., solvent, catalyst) based on training datasets from analogous pyranoquinoline syntheses . Implement a feedback loop where experimental results refine computational models, as demonstrated in ICReDD’s reaction design framework .
Example Workflow:
Q. What strategies can resolve contradictions in reactivity data observed during the synthesis of derivatives (e.g., unexpected byproducts or low regioselectivity)?
Methodological Answer: Apply mechanistic interrogation through kinetic studies (e.g., variable-time NMR) and isotopic labeling to trace reaction pathways. For example, O labeling can clarify whether hydroxyl group participation drives side reactions. Complement this with multivariate regression analysis to disentangle confounding variables (e.g., solvent polarity vs. temperature effects) . If discrepancies persist, revisit theoretical assumptions (e.g., steric effects in nucleophilic substitution) using computational models .
Q. How can researchers design experiments to study the redox or photophysical properties of this compound and its derivatives?
Q. What methodological frameworks ensure rigorous alignment between theoretical models and experimental outcomes in studying this compound?
Methodological Answer: Adopt a multi-stage validation process :
- Stage 1 : Develop a theoretical hypothesis (e.g., electronic effects dictating nucleophilic substitution sites) based on literature analogs .
- Stage 2 : Design experiments to test predictions (e.g., synthesizing electron-deficient vs. electron-rich derivatives).
- Stage 3 : Use statistical tools (e.g., ANOVA) to quantify variance between predicted and observed outcomes .
- Stage 4 : Refine the model iteratively, incorporating exceptions as new variables (e.g., solvent hydrogen-bonding effects) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
